molecular formula C7H5BrF2O2S B13179273 4-Bromo-2-fluoro-5-methylbenzene-1-sulfonyl fluoride

4-Bromo-2-fluoro-5-methylbenzene-1-sulfonyl fluoride

Cat. No.: B13179273
M. Wt: 271.08 g/mol
InChI Key: AFKNMOOPRSSRDE-UHFFFAOYSA-N
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Description

4-Bromo-2-fluoro-5-methylbenzene-1-sulfonyl fluoride is an organic compound with the molecular formula C7H5BrFOSO2F It is a derivative of benzene, featuring bromine, fluorine, and methyl substituents along with a sulfonyl fluoride group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-fluoro-5-methylbenzene-1-sulfonyl fluoride typically involves the sulfonylation of 4-Bromo-2-fluoro-5-methylbenzene. This can be achieved through the reaction of the corresponding sulfonyl chloride with fluoride sources under controlled conditions. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrogen chloride formed during the reaction .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. it is likely that similar methods to those used in laboratory synthesis are employed, with optimizations for scale, yield, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-fluoro-5-methylbenzene-1-sulfonyl fluoride can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, electrophilic aromatic substitution with bromine would yield 4-Bromo-2-fluoro-5-methylbenzene-1-sulfonyl bromide, while nucleophilic substitution with an amine would yield the corresponding sulfonamide .

Scientific Research Applications

4-Bromo-2-fluoro-5-methylbenzene-1-sulfonyl fluoride has several applications in scientific research:

Mechanism of Action

The mechanism by which 4-Bromo-2-fluoro-5-methylbenzene-1-sulfonyl fluoride exerts its effects involves the formation of covalent bonds with target molecules. The sulfonyl fluoride group is highly reactive and can form stable covalent bonds with nucleophilic sites on proteins and other biological molecules. This reactivity makes it useful in the study of enzyme mechanisms and the design of enzyme inhibitors .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Bromo-2-fluoro-5-methylbenzene-1-sulfonyl fluoride is unique due to the presence of both bromine and fluorine substituents along with a sulfonyl fluoride group. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable in various applications.

Properties

Molecular Formula

C7H5BrF2O2S

Molecular Weight

271.08 g/mol

IUPAC Name

4-bromo-2-fluoro-5-methylbenzenesulfonyl fluoride

InChI

InChI=1S/C7H5BrF2O2S/c1-4-2-7(13(10,11)12)6(9)3-5(4)8/h2-3H,1H3

InChI Key

AFKNMOOPRSSRDE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1Br)F)S(=O)(=O)F

Origin of Product

United States

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